molecular formula C7H7ClN2O3S B2793399 4-Ureido-benzenesulfonyl chloride CAS No. 40685-78-7

4-Ureido-benzenesulfonyl chloride

Cat. No.: B2793399
CAS No.: 40685-78-7
M. Wt: 234.65
InChI Key: BFJKMQNJQCJCAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ureido-benzenesulfonyl chloride can be synthesized through the reaction of benzenesulfonyl chloride with urea under specific conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Ureido-benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, ethanol

    Catalysts: Triethylamine, pyridine

Major Products:

    Sulfonamide Derivatives: Formed through substitution reactions with amines.

    Sulfonate Derivatives: Formed through substitution reactions with alcohols.

    4-Ureido-benzenesulfonic Acid: Formed through hydrolysis.

Mechanism of Action

The mechanism of action of 4-ureido-benzenesulfonyl chloride involves its ability to react with nucleophilic sites on biological molecules. This reactivity allows it to inhibit enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with proteins and enzymes through its sulfonyl chloride group .

Comparison with Similar Compounds

Uniqueness: 4-Ureido-benzenesulfonyl chloride is unique due to the presence of the ureido group, which imparts distinct chemical and biological properties. This group enhances its reactivity with nucleophiles and its potential as an enzyme inhibitor, making it a valuable compound in various research applications .

Biological Activity

4-Ureido-benzenesulfonyl chloride (CAS 40685-78-7) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in biochemical research and medicinal chemistry. This compound is characterized by its ability to interact with nucleophilic sites on biological molecules, which can lead to enzyme inhibition and other biological effects. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C₇H₇ClN₂O₃S
  • Molecular Weight : 234.66 g/mol
  • Structure : The compound features a ureido group attached to a benzenesulfonyl chloride moiety, enhancing its reactivity towards nucleophiles.

This compound primarily acts by forming covalent bonds with nucleophilic residues in enzymes, effectively inhibiting their activity. This mechanism can be summarized as follows:

  • Nucleophilic Attack : The sulfonyl chloride group reacts with nucleophiles (e.g., amines or thiols) present in the active sites of enzymes.
  • Enzyme Inhibition : By covalently modifying the enzyme, the compound can hinder substrate binding or catalytic activity, leading to inhibition.

Enzyme Inhibition

Research has highlighted the compound's role as an inhibitor of various enzymes:

  • Carbonic Anhydrase Inhibition : Studies have shown that derivatives similar to this compound exhibit significant inhibitory effects on carbonic anhydrase IX (CA IX), with IC₅₀ values ranging from 10.93 to 25.06 nM, indicating a strong selectivity for CA IX over CA II .
  • Apoptosis Induction : Certain analogs have been reported to induce apoptosis in cancer cell lines such as MDA-MB-231, demonstrating a potential application in cancer therapy .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • Inhibition of Bacterial Growth : Compounds derived from this compound showed significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL .

Research Applications

This compound is utilized across various fields:

  • Biochemical Studies : It serves as a reagent for studying enzyme mechanisms and protein interactions.
  • Medicinal Chemistry : Ongoing research aims to explore its therapeutic potential, particularly in oncology and infectious diseases.
  • Synthetic Chemistry : The compound is used in the synthesis of sulfonamide derivatives and other complex organic molecules.

Case Studies

StudyFindings
Demonstrated that analogs exhibit potent CA IX inhibition and induce apoptosis in breast cancer cells.
Explored ureido-based compounds for antiproliferative activity against various cancer cell lines, highlighting structure-activity relationships.
Discussed the synthesis methods and potential applications of this compound in enzyme inhibition studies.

Properties

IUPAC Name

4-(carbamoylamino)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3S/c8-14(12,13)6-3-1-5(2-4-6)10-7(9)11/h1-4H,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJKMQNJQCJCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40685-78-7
Record name 40685-78-7
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